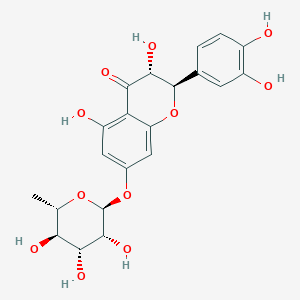

Taxifolin 7-O-rhamnoside

Übersicht

Beschreibung

- Seine chemische Formel lautet C21H22O11 , und sein Molekulargewicht beträgt 450,39 g/mol .

- Bemerkenswerterweise zeigt Taxifolin-7-rhamnosid eine antibakterielle Wirkung gegen klinische Isolate von Methicillin-resistentem Staphylococcus aureus (MRSA) .

Taxifolin-7-rhamnosid: , oder , ist ein Flavonoid, das aus isoliert wurde.

Herstellungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Taxifolin-7-rhamnosid nicht allgemein dokumentiert. Es wird typischerweise durch Extraktion aus Hypericum japonicum gewonnen.

- Industrielle Produktionsmethoden können großtechnische Extraktions- und Reinigungsverfahren umfassen, aber detaillierte Protokolle bleiben proprietär.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for Taxifolin 7-rhamnoside are not widely documented. it is typically obtained through extraction from Hypericum japonicum.

- Industrial production methods may involve large-scale extraction and purification processes, but detailed protocols remain proprietary.

Analyse Chemischer Reaktionen

- Taxifolin-7-rhamnosid kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen:

- Oxidation : Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).

- Reduktion : Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

- Substitution : Säure-katalysierte Reaktionen mit verschiedenen Nukleophilen (z. B. Alkohole, Amine).

- Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Flavonoid Reactivity

Taxifolin 7-O-rhamnoside serves as a valuable model compound in the study of flavonoid reactivity. Its unique rhamnoside structure allows researchers to investigate the effects of glycosylation on flavonoid behavior and interactions in biochemical reactions.

Biological Applications

Antibacterial Properties

One of the most significant biological applications of this compound is its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound can inhibit bacterial cell wall synthesis and protein production, making it a potential candidate for developing new antimicrobial therapies .

Case Study: Synergy with Antibiotics

A study evaluated the synergy between this compound and conventional antibiotics (e.g., ampicillin, levofloxacin). The results showed that Taxifolin enhanced the efficacy of these antibiotics against MRSA, suggesting its potential use in combinatory therapies .

Medical Applications

Antioxidant and Anti-inflammatory Effects

this compound exhibits notable antioxidant properties, which can protect cells from oxidative stress. Additionally, it has anti-inflammatory effects that may contribute to its therapeutic potential in conditions like cardiovascular diseases and skin carcinogenesis .

Case Study: Skin Carcinogenesis

In a mouse model of UV-induced skin carcinogenesis, topical application of Taxifolin significantly reduced tumor incidence and volume. This effect was attributed to its ability to suppress signaling pathways associated with inflammation and cancer progression .

Industrial Applications

Food and Cosmetics

Due to its antioxidant properties, this compound is being explored for applications in the food industry as a natural preservative and in cosmetics for its skin-protective qualities. Its inclusion in formulations may enhance product stability and efficacy against oxidative damage .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Flavonoids typically exhibit variable bioavailability influenced by their glycosylation status and individual metabolic differences. The compound's mechanism involves interaction with various cellular proteins and enzymes, mediating its biological effects at the molecular level .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Model for flavonoid reactivity | Unique rhamnoside structure aids in understanding flavonoid behavior |

| Biology | Antibacterial agent | Effective against MRSA; enhances antibiotic efficacy |

| Medicine | Antioxidant, anti-inflammatory | Reduces tumor incidence in skin cancer models |

| Industry | Food preservation, cosmetics | Potential as a natural preservative; skin-protective properties |

Wirkmechanismus

- The exact mechanism remains an active area of research.

- Molecular targets and pathways involved in its antibacterial activity need further exploration.

Vergleich Mit ähnlichen Verbindungen

- Während Taxifolin-7-rhamnosid aufgrund seines Rhamnosid-Restes einzigartig ist, betrachten wir ähnliche Verbindungen:

- Taxifolin (Dihydroquercetin) : Die Stammverbindung ohne die Rhamnosid-Gruppe.

- Quercetin : Ein verwandtes Flavonoid mit breiteren biologischen Wirkungen.

- Hyperoside : Ein weiteres Flavonoidglykosid, das in Hypericum-Arten vorkommt.

Biologische Aktivität

Taxifolin 7-O-rhamnoside, a flavonoid derived from Hypericum japonicum, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, including antibacterial, antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 450.39 g/mol |

| Chemical Formula | C21H22O11 |

| CAS Number | 137592-12-2 |

| Solubility (25°C) | DMSO: 70 mg/mL; Water: 14 mg/mL |

| Storage Conditions | 4°C, protect from light |

This compound is characterized by its rhamnoside moiety, which influences its solubility and biological activity compared to other flavonoids such as taxifolin and quercetin .

Antibacterial Activity

One of the most notable biological activities of this compound is its antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that this compound may interfere with bacterial cell wall synthesis and protein production, leading to its antibacterial efficacy .

Case Study: Antibacterial Efficacy

A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, showing potential as an alternative therapeutic agent in treating resistant bacterial infections .

Antioxidant Properties

This compound possesses strong antioxidant properties , which are crucial for mitigating oxidative stress in cells. Research has shown that it can inhibit oxidative damage in human umbilical vein endothelial cells (HUVECs) and reduce the activation of pro-inflammatory pathways such as NF-κB .

The antioxidant mechanism involves the modulation of cellular signaling pathways, enhancing the expression of protective enzymes like HO-1 (Heme Oxygenase-1) through the Nrf2 signaling pathway .

Anti-inflammatory Effects

The compound also exhibits significant anti-inflammatory effects . It has been reported to downregulate inflammatory markers such as IL-1β and TNF-α in various cell models. For instance, in a study involving LPS-induced inflammation in RAW 264.7 macrophages, this compound significantly reduced the transcription of pro-inflammatory cytokines .

Case Study: Inflammatory Response Modulation

In an animal model of endotoxemia, treatment with this compound resulted in decreased white blood cell infiltration and reduced levels of COX-2 and iNOS, highlighting its potential for managing inflammatory diseases .

Neuroprotective Effects

This compound has shown promise in neuroprotection , particularly in models of cerebral ischemia. It mitigates neuronal damage by reducing oxidative stress and inflammatory responses associated with neurodegenerative conditions.

Case Study: Neuroprotective Mechanism

In a study involving rats subjected to cerebral ischemia-reperfusion injury, administration of this compound led to improved cognitive function and reduced neuronal apoptosis through the inhibition of caspase activation and inflammatory cytokine expression .

Pharmacokinetics and Bioavailability

The bioavailability of flavonoids like this compound is influenced by factors such as glycosylation and dietary components. Studies suggest that its rhamnoside structure may enhance stability and absorption compared to aglycone forms .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against MRSA; MIC = 32 µg/mL |

| Antioxidant | Reduces oxidative stress; activates Nrf2 pathway |

| Anti-inflammatory | Lowers IL-1β and TNF-α levels |

| Neuroprotective | Protects neurons in ischemic conditions |

Q & A

Basic Research Questions

Q. How is Taxifolin 7-O-rhamnoside isolated and purified from natural sources?

this compound is typically isolated from Hypericum japonicum (Japanese St. John’s Wort) using ethanol or methanol extraction followed by chromatographic techniques such as column chromatography (e.g., silica gel or Sephadex LH-20) and HPLC for purification . Key steps include solvent optimization (e.g., aqueous methanol) and spectral monitoring (UV-Vis at 280–320 nm) to track flavonoid-rich fractions.

Q. What spectroscopic methods are used to characterize this compound’s structure?

Structural elucidation involves:

- NMR (¹H, ¹³C, HSQC, HMBC) to identify glycosylation patterns and rhamnose attachment at the 7-OH position.

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 595.13) and fragmentation patterns .

- X-ray crystallography or comparative analysis with reference compounds (e.g., taxifolin derivatives) .

Q. What in vitro assays are recommended to evaluate its bioactivity?

- Antioxidant activity : DPPH/ABTS radical scavenging and FRAP assays, with correlations to total flavonoid content .

- Anti-inflammatory effects : ELISA-based measurement of TNF-α, IL-6, and COX-2 inhibition in LPS-stimulated macrophages.

- Enzyme inhibition : AChE inhibition assays (e.g., Ellman’s method) with IC50 calculations .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound biosynthesis?

Heterologous production in Yarrowia lipolytica involves:

- Inserting flavonoid pathway genes (e.g., CHS, CHI, F3H) and optimizing precursor supply (e.g., naringenin).

- Genome-scale metabolic modeling (GSM) and flux balance analysis (FBA) to identify bottlenecks (e.g., NADPH/ATP limitations).

- Strain engineering to enhance glycosyltransferase activity for rhamnose attachment .

Q. What mechanisms underlie its neuroprotective effects?

- Transcriptomic analysis (RNA-seq) of brain tissues in animal models to identify pathways like Nrf2/ARE (antioxidant response) and NF-κB (anti-inflammatory).

- Behavioral assays (e.g., Morris water maze) to assess cognitive improvements, paired with measurement of oxidative stress markers (e.g., SOD, MDA) .

Q. How to resolve contradictions in antioxidant data across studies?

Conflicting correlations (e.g., positive with FRAP but negative with DPPH in silage studies) may arise from:

- Structural specificity : Rhamnosylation alters redox potential by modifying hydroxyl group accessibility.

- Assay interference : Non-flavonoid compounds in crude extracts may scavenge radicals non-specifically. Use purified compounds and Pearson correlation analysis to isolate structure-activity relationships .

Q. What advanced analytical methods improve quantification in complex matrices?

- UPLC/ESI-qTOF-HRMS : Employ C18 columns (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradients for separation.

- MRM mode in LC-MS/MS for high sensitivity (LOD < 0.1 ng/mL) in biological samples.

- Isotope-labeled internal standards (e.g., ¹³C-taxifolin) to correct for matrix effects .

Q. How does glycosylation impact its pharmacokinetics and bioavailability?

- Caco-2 cell models : Assess intestinal permeability; rhamnoside’s hydrophilicity may reduce absorption vs. aglycone taxifolin.

- Metabolomic profiling : Identify gut microbiota-mediated deglycosylation (e.g., Lactobacillus spp.) using fecal incubation assays .

Q. Data Interpretation and Experimental Design

Q. How to design dose-response studies for in vivo neuroprotection?

- Use randomized, double-blind, crossover trials (e.g., 50–200 mg/kg doses in rodents).

- Measure biomarkers: Plasma 8-OHdG (oxidative DNA damage), brain BDNF levels, and fMRI for cerebral blood flow changes .

Q. What statistical approaches validate bioactivity correlations?

- Multivariate analysis (PCA/PLS-DA) to link flavonoid profiles (e.g., this compound, acacetin) with antioxidant endpoints.

- False discovery rate (FDR) correction for high-throughput transcriptomic data to prioritize DEGs (e.g., lysosome/phagosome pathways) .

Q. Contradictions and Knowledge Gaps

Q. Why do some studies report weak AChE inhibition despite structural similarity to active flavonoids?

- Steric hindrance : The rhamnose moiety may block interaction with the AChE catalytic site.

- Selectivity assays : Compare inhibition of AChE vs. BuChE using recombinant enzymes and molecular docking (e.g., AutoDock Vina) .

Q. How to reconcile its pro-oxidant effects in specific cell lines?

- ROS flux assays (e.g., DCFH-DA staining) in cancer vs. normal cells; taxifolin derivatives may induce apoptosis via ROS in malignancies.

- Nrf2 knockout models to test antioxidant dependency .

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGAZJABJOAMSW-FHXNIQKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.